molecular formula C8H11NO2 B2772762 Ethyl 1-methyl-1H-pyrrole-3-carboxylate CAS No. 68384-82-7

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B2772762
Key on ui cas rn: 68384-82-7
M. Wt: 153.181
InChI Key: JXPPCMXKWJXYGS-UHFFFAOYSA-N
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Patent
US06288056B1

Procedure details

A mixture of Compound 1 (7.66 g, 50 mmole), which had been obtained in Preparation Example 1, and a 2 N aqueous solution of sodium hydroxide (37.5 ml, 75 mmole) was refluxed for 2 hours. The reaction mixture was cooled to 0° C., to which 6 N hydrochloric acid was added under stirring to acidify the same. Sodium chloride (15 g) was then added, followed by stirring for 1 hour over an ice-acetone bath. Precipitated crystals were collected. Those crystals were washed with chilled water and then dried under reduced pressure, whereby the title compound (5.77 g) was obtained (yield: 92.2%).
Quantity
7.66 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([O:9]CC)=[O:8])=[CH:3]1.[OH-].[Na+].Cl.[Cl-].[Na+]>>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[CH:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.66 g
Type
reactant
Smiles
CN1C=C(C=C1)C(=O)OCC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been obtained in Preparation Example 1
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for 1 hour over an ice-acetone bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
Those crystals were washed with chilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure, whereby the title compound (5.77 g)
CUSTOM
Type
CUSTOM
Details
was obtained (yield: 92.2%)

Outcomes

Product
Name
Type
Smiles
CN1C=C(C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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